1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Overview
Description
1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring and substituted with a fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors , and have been suggested as major targets for anticoagulant drug discovery .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, causing changes at the molecular level . For instance, some pyrazole derivatives have been found to inhibit Factor XIa (FXIa), a key enzyme in the coagulation cascade .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to reduce blood pressure via the NO/cGMP pathway .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as Nano-ZnO to enhance regioselectivity and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize cost-effective and environmentally friendly catalysts, such as Amberlyst-70, to facilitate the synthesis . The use of microwave-assisted reactions and ligand-free systems can also be employed to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
- 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness: 1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is unique due to its fused ring structure and the presence of a fluorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-8-3-1-4-9(7-8)16-11-6-2-5-10(11)12(15-16)13(17)18/h1,3-4,7H,2,5-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMDXFVYOXUAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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